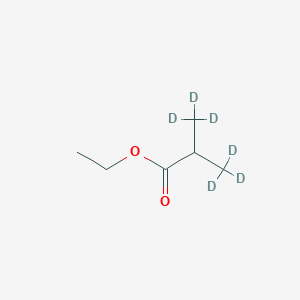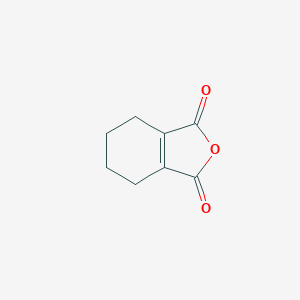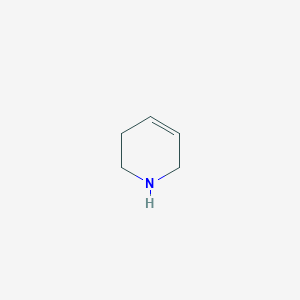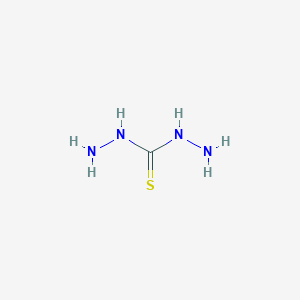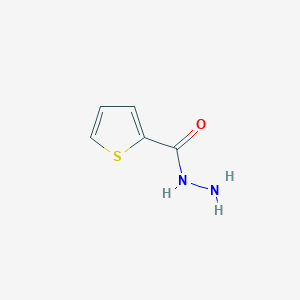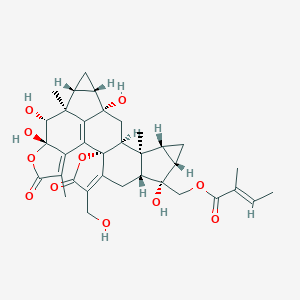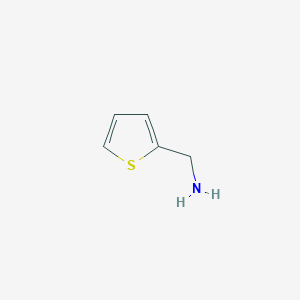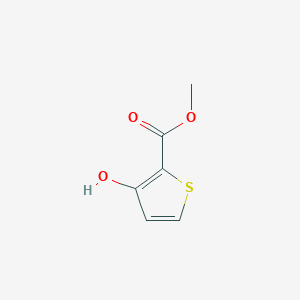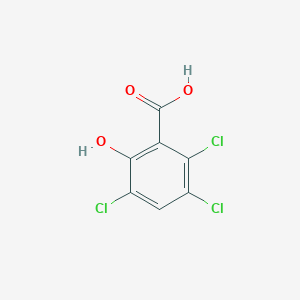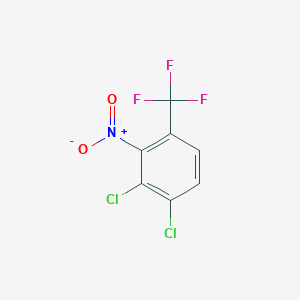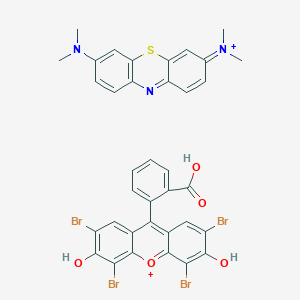
ライト染色
概要
説明
Stains, biological, Wright's (also known as Wright-Giemsa or Wright-Giemsa-Leishman stain) is a combination of two staining techniques used in histology and cytology. It is a combination of Wright's stain, which is used to differentiate red blood cells, and Giemsa's stain, which is used to differentiate white blood cells. It is used to differentiate cells in a variety of medical and biological applications, including hematology, cytology, parasitology, and tissue pathology.
科学的研究の応用
血液学的分析
ライト染色 は、白血球の鑑別計数を行うための血液学において広く使用されています。血液の細胞成分を染色し、血液細胞の同定、計数、および鑑別を支援します。 これは、さまざまな血液障害や疾患の診断に不可欠です .
細胞遺伝学
細胞遺伝学において、ライト染色 は染色体を染色するために使用され、染色体異常を調べることで症候群や疾患の診断を支援します .
尿サンプル検査
ライト染色 は、尿路からの細胞などの細胞成分を検出および分析するために尿サンプルにも適用され、感染症やその他の泌尿器系の問題を示す可能性があります .
骨髄吸引液
ライト染色 を用いた骨髄検査は、骨髄細胞の詳細を強調することで骨髄疾患の特定に役立ちます .
微生物の表現型分析
研究者は、テトラヒメナなどの微生物の表現型分析にライト染色 を使用します。 熱固定されたサンプルのオルガネラにラベルを付け、さまざまなライフサイクル段階での詳細な研究を可能にします .
教育ツール
使いやすさと効果の高さから、ライト染色 は生物学および医療研究室の優れた教育ツールとして役立ち、学生は細胞の形態と分化について学ぶことができます .
作用機序
Target of Action
Wright stain, a type of Romanowsky stain, is primarily used to stain peripheral blood smears, urine samples, and bone marrow aspirates . The primary targets of Wright stain are the cellular components of blood, including red blood cells, white blood cells, and platelets . It is also used in cytogenetics to stain chromosomes, facilitating the diagnosis of syndromes and diseases .
Mode of Action
Wright stain works by binding to various components within cells. It is a polychromatic stain consisting of a mixture of Eosin Y, an acidic anionic dye, and Methylene blue, a basic cationic dye . When diluted in buffered water, ionization occurs . Eosin Y stains basic components such as hemoglobin and eosinophilic granules an orange to pink color . Methylene blue stains acidic cellular components such as nucleic acid and basophilic granules in varying shades of blue .
Biochemical Pathways
The biochemical pathways involved in the action of Wright stain are primarily related to the staining process. The stain undergoes ionization when diluted in buffered water . This ionization process allows the stain to bind to various cellular components based on their chemical properties . The result is a differential staining of cellular components, which facilitates their identification and differentiation .
Pharmacokinetics
For example, it is methanol-based, which ensures that the cells attach to the slide . This fixation step is crucial for preserving the morphology of the cells and preventing artifacts that may occur with aged stains or in humid conditions .
Result of Action
The result of Wright stain’s action is the differential staining of blood cells, which allows for the easy distinction between different types of cells . For example, acid components of the cell (nucleus, cytoplasmic RNA, basophilic granules) stain blue or purple, and basic components of the cell (hemoglobin, eosinophilic granules) stain red or orange . This differential staining is crucial for performing differential white blood cell counts, which are routinely ordered when conditions such as infection or leukemia are suspected .
Action Environment
The action of Wright stain can be influenced by various environmental factors. For instance, the staining reactions are pH-dependent and usually have a range of about 6.4 to 6.8 . Additionally, the stain is methanol-based, which helps reduce water artifacts that may occur in humid weather or with aged stains . Safety considerations are also important, as methanol is considered toxic and flammable .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Wright stain plays a crucial role in biochemical reactions by facilitating the differentiation of blood cell types. The compound interacts with various enzymes, proteins, and other biomolecules within the cells. Eosin, a component of Wright stain, binds to basic proteins in the cytoplasm, while methylene blue binds to acidic components such as nucleic acids in the nucleus. This differential binding allows for the visualization of cellular structures and the identification of different cell types .
Cellular Effects
Wright stain has significant effects on various types of cells and cellular processes. It influences cell function by staining different cellular components, which aids in the identification and analysis of blood cells. The stain impacts cell signaling pathways, gene expression, and cellular metabolism by highlighting specific cellular structures. For example, eosin stains the cytoplasm of cells, while methylene blue stains the nucleus, allowing for the differentiation of cell types and the identification of abnormalities .
Molecular Mechanism
The molecular mechanism of Wright stain involves its binding interactions with biomolecules. Eosin binds to basic proteins in the cytoplasm, while methylene blue binds to acidic components such as nucleic acids in the nucleus. This binding results in the differential staining of cellular components, allowing for the visualization and identification of different cell types. Wright stain does not inhibit or activate enzymes directly but rather facilitates the observation of cellular structures and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Wright stain can change over time. The stability and degradation of the stain can impact its effectiveness in staining cellular components. Over time, the stain may lose its potency, leading to less distinct staining of cellular structures. Long-term effects on cellular function observed in in vitro or in vivo studies include potential changes in the visibility of cellular components due to the degradation of the stain .
Dosage Effects in Animal Models
The effects of Wright stain can vary with different dosages in animal models. At optimal dosages, the stain effectively differentiates cellular components, allowing for accurate identification and analysis. At high doses, the stain may cause toxic or adverse effects, such as cellular damage or interference with normal cellular processes. Threshold effects observed in studies indicate that there is a specific range of dosages that provide optimal staining without causing harm .
Metabolic Pathways
Wright stain is not directly involved in metabolic pathways but interacts with enzymes and cofactors within the cells. The stain’s components, eosin and methylene blue, bind to specific cellular structures, allowing for the visualization of metabolic processes. While the stain does not alter metabolic flux or metabolite levels, it aids in the observation and analysis of these processes by highlighting cellular components .
Transport and Distribution
Wright stain is transported and distributed within cells and tissues through passive diffusion. The stain’s components, eosin and methylene blue, penetrate the cell membrane and bind to specific cellular structures. Transporters or binding proteins do not actively facilitate the stain’s distribution, but its localization and accumulation within cells are influenced by the chemical properties of its components .
Subcellular Localization
The subcellular localization of Wright stain is determined by its binding interactions with cellular components. Eosin localizes to the cytoplasm, while methylene blue localizes to the nucleus. This differential localization allows for the visualization of specific cellular structures and the identification of different cell types. The stain’s activity and function are influenced by its ability to bind to specific cellular components, which is determined by the chemical properties of its components .
特性
IUPAC Name |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-10-ium-9-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br4O5.C16H18N3S/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h1-6H,(H2-,25,26,27,28);5-10H,1-4H3/q;+1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIKDPDWFVPGOD-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C1=CC=C(C(=C1)C2=C3C=C(C(=C(C3=[O+]C4=C(C(=C(C=C24)Br)O)Br)Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H27Br4N3O5S+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



